

A Comparative Spectroscopic Guide to Benzohydrazides: Analysis and Confirmation

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Compound of Interest

Compound Name: **3,5-Dimethylbenzohydrazide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of benzohydrazide as a representative of its class of compounds. Due to the limited availability of published experimental data for **3,5-Dimethylbenzohydrazide**, this document focuses on the comprehensive spectroscopic analysis of the parent compound, benzohydrazide. The methodologies and interpretation principles outlined herein are broadly applicable to substituted benzohydrazides, including **3,5-Dimethylbenzohydrazide**.

The confirmation of the chemical structure of synthesized compounds is a critical step in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for the unambiguous elucidation of molecular structures. This guide presents a summary of the expected spectroscopic data for benzohydrazide and provides detailed experimental protocols for obtaining such data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzohydrazide. This information serves as a benchmark for the characterization of substituted benzohydrazides.

Table 1: Infrared (IR) Spectroscopy Data for Benzohydrazide

| Functional Group | Characteristic Absorption (cm ⁻¹) | Reference(s) |
|------------------------|---|--------------|
| N-H Stretch (Amide) | 3200 - 3400 | [1][2] |
| C-H Stretch (Aromatic) | 3000 - 3100 | [2][3] |
| C=O Stretch (Amide I) | 1630 - 1680 | [1][2][3] |
| N-H Bend (Amide II) | 1570 - 1620 | [2] |
| C=C Stretch (Aromatic) | 1450 - 1600 | [1] |

Table 2: ¹H NMR Spectroscopy Data for BenzohydrazideSolvent: DMSO-d₆

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference(s) |
|-----------------------|-------------------------|---------------|-------------|--------------|
| -NH ₂ | ~4.5 | Broad Singlet | 2H | |
| Aromatic (ortho) | ~7.8 | Doublet | 2H | [1] |
| Aromatic (meta, para) | ~7.5 | Multiplet | 3H | [1] |
| -CONH- | ~9.8 | Singlet | 1H | [1] |

Table 3: ¹³C NMR Spectroscopy Data for BenzohydrazideSolvent: DMSO-d₆

| Carbon Atom | Chemical Shift (δ , ppm) | Reference(s) |
|----------------------------|----------------------------------|--------------|
| C=O (Amide) | ~165 | |
| Aromatic (C-1, ipso) | ~132 | [4] |
| Aromatic (C-4, para) | ~131 | [4] |
| Aromatic (C-2, C-6, ortho) | ~128 | [4] |
| Aromatic (C-3, C-5, meta) | ~127 | [4] |

Table 4: Mass Spectrometry Data for Benzohydrazide

| Ion | m/z | Reference(s) |
|---|-----|--------------|
| [M] ⁺ (Molecular Ion) | 136 | [5][6] |
| [M-NH ₂] ⁺ | 120 | [5] |
| [C ₆ H ₅ CO] ⁺ | 105 | [5][6] |
| [C ₆ H ₅] ⁺ | 77 | [5][6] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds such as benzohydrazides. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][8]

- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (dependent on sample concentration).
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[10]
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: 0-220 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[11]
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[11][12]
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. [11]

Alternatively, the KBr pellet method can be used:

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.[13]
- Press the mixture into a thin, transparent pellet using a hydraulic press.[13]

Data Acquisition:

- Record a background spectrum of the clean, empty sample holder or a blank KBr pellet.[14]
- Place the sample plate or pellet in the spectrometer's sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[15]
- Further, dilute the stock solution to a final concentration of approximately 10-100 $\mu\text{g/mL}$.[15]

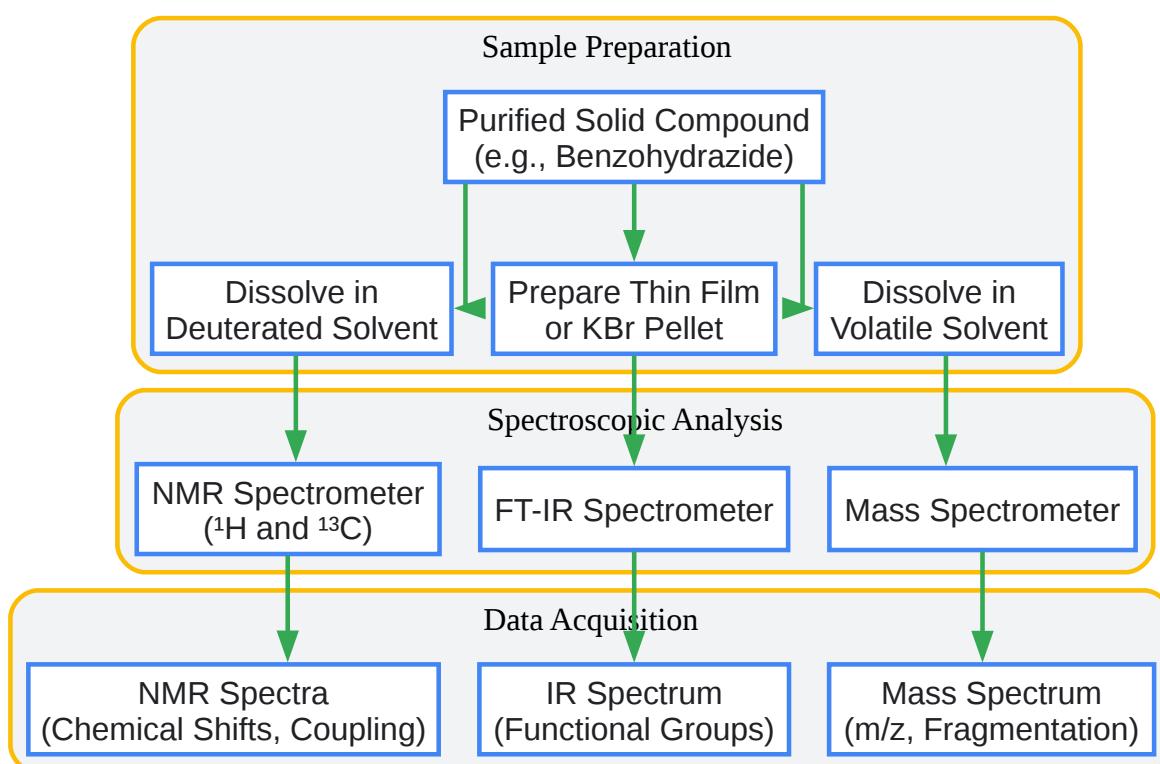
- If necessary, filter the solution to remove any particulate matter.

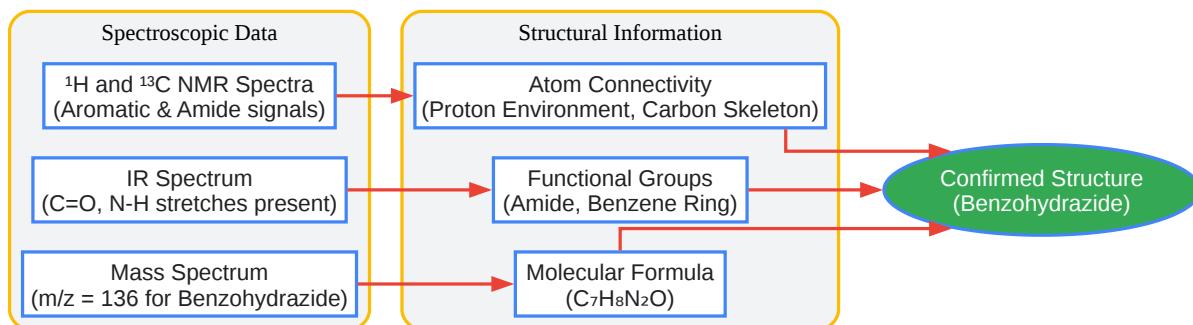
Data Acquisition (Electrospray Ionization - ESI):

- The sample solution is introduced into the mass spectrometer's ion source, where it is ionized.
- The generated ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[16][17]
- A detector records the abundance of each ion, generating a mass spectrum.[17]

Visualizing the Workflow and Analysis

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical process of structural confirmation.



[Click to download full resolution via product page](#)**Caption:** General experimental workflow for spectroscopic analysis.[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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